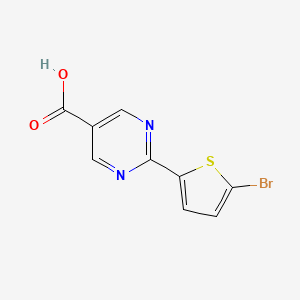

2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid

Description

2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid is a brominated heterocyclic compound featuring a pyrimidine core substituted with a 5-bromothiophen-2-yl group at position 2 and a carboxylic acid moiety at position 5. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromothiophen-2-yl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2S/c10-7-2-1-6(15-7)8-11-3-5(4-12-8)9(13)14/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZVRPJDKCJJEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=NC=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343187-78-9 | |

| Record name | 2-(5-bromothiophen-2-yl)pyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid typically involves the bromination of thiophene followed by coupling with a pyrimidine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boron reagents . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Coupling Reactions: Palladium catalysts, boron reagents, and bases like potassium carbonate in solvents such as DMF or THF.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products:

Substitution Products: Various substituted thiophene derivatives.

Coupling Products: Biaryl compounds with extended conjugation.

Oxidation Products: Sulfoxides and sulfones.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds, including 2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid, exhibit significant anticancer properties. A study demonstrated that certain substituted pyrimidines showed promising activity against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer cells. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation and survival .

Case Study:

A recent investigation assessed the cytotoxic effects of several pyrimidine derivatives on A549 cells. The results indicated that compounds with a bromothiophene moiety exhibited enhanced anticancer activity compared to their non-brominated counterparts. For instance, the compound reduced cell viability significantly at concentrations as low as 50 µM, suggesting a dose-dependent response .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Studies have evaluated its efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the bromothiophene group appears to enhance the antimicrobial activity by disrupting bacterial cell membranes or interfering with metabolic pathways .

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Klebsiella pneumoniae | 64 µg/mL |

Herbicidal Activity

In agricultural research, pyrimidine derivatives have been investigated for their herbicidal properties. The unique structure of this compound allows it to interact with plant growth regulators, potentially leading to effective weed management strategies. Preliminary studies suggest that this compound can inhibit the growth of specific weed species without adversely affecting crop plants .

Case Study:

Field trials conducted on common agricultural weeds demonstrated that formulations containing this compound resulted in a significant reduction in weed biomass compared to untreated controls. The observed selectivity for target weeds indicates its potential utility in integrated pest management systems .

Development of Functional Materials

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices. Its ability to form stable thin films is advantageous for electronic applications.

Case Study:

Research has shown that thin films created from this compound exhibit excellent charge mobility and stability under ambient conditions. These properties are critical for enhancing the efficiency of organic solar cells .

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and pyrimidine moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interfere with DNA replication in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

*Calculated using fragment-based methods.

Biological Activity

The compound 2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer and antimicrobial activities, as well as its mechanism of action based on recent research findings.

Chemical Structure and Synthesis

The structure of this compound features a bromothiophene moiety attached to a pyrimidine ring, which is known for enhancing biological activity through various mechanisms. The synthesis of this compound typically involves the reaction of 5-bromothiophene derivatives with pyrimidine carboxylic acids under specific conditions to yield the target compound with good yields.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine and thiophene have shown potent activity against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer cells (MCF-7) .

In a comparative study, compounds were subjected to MTT assays to evaluate their cytotoxic effects on A549 cells. The results indicated that the presence of the carboxylic acid group significantly enhances the anticancer efficacy. For example, a derivative with a similar structure reduced cell viability by approximately 66% at a concentration of 100 µM, showcasing its potential as an anticancer agent .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | A549 | TBD | Promising cytotoxicity |

| Similar derivative | A549 | 66 | Significant reduction in viability |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. Studies have shown that compounds with similar structural motifs possess selective antimicrobial properties, making them candidates for further development against resistant pathogens .

The antimicrobial efficacy was evaluated using standard disc diffusion methods against various bacterial strains. Compounds exhibited varying degrees of inhibition, with some derivatives showing effectiveness comparable to traditional antibiotics.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Notes |

|---|---|---|---|

| This compound | S. aureus | TBD | Effective against resistant strains |

| Similar derivative | E. coli | TBD | Moderate activity |

The mechanism by which this compound exerts its biological effects is thought to involve multiple pathways:

- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell cycle regulation, leading to apoptosis in cancer cells.

- Antimicrobial Activity : The presence of the bromothiophene moiety is believed to enhance membrane permeability in bacteria, disrupting cellular integrity and leading to cell death.

- Molecular Interactions : Computational docking studies suggest that this compound can effectively bind to target proteins involved in cancer progression and microbial resistance, further supporting its potential as a therapeutic agent .

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

- Case Study on Anticancer Activity : In vitro studies showed that a related compound reduced tumor growth in xenograft models by inducing apoptosis through caspase activation.

- Case Study on Antimicrobial Resistance : A derivative was tested against MRSA strains and showed significant bactericidal activity, suggesting its potential role in treating infections caused by resistant bacteria .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid?

- Methodology : The synthesis typically involves coupling bromothiophene derivatives with pyrimidine precursors. For example:

- Step 1 : Bromination of thiophene at the 5-position using N-bromosuccinimide (NBS) under controlled conditions.

- Step 2 : Suzuki-Miyaura cross-coupling between 5-bromo-2-thiopheneboronic acid and a pyrimidine-5-carboxylic acid ester, followed by hydrolysis to yield the carboxylic acid .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How is the compound characterized to confirm its structure and purity?

- Techniques :

- NMR Spectroscopy : H and C NMR to verify substituent positions and absence of impurities (e.g., δ ~8.5 ppm for pyrimidine protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 299.95 for CHBrNOS) .

- X-ray Crystallography : For definitive structural confirmation (if single crystals are obtained) .

Q. What functional group transformations are feasible for this compound?

- Reactivity :

- Carboxylic Acid : Esterification (via Fischer-Speier), amidation (using EDCl/HOBt), or reduction to alcohol (LiAlH) .

- Bromothiophene : Pd-catalyzed cross-couplings (e.g., Heck, Sonogashira) to introduce aryl/alkynyl groups .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

- Approach :

- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify rate-limiting steps .

- Machine learning (ML) models trained on reaction databases to predict optimal solvents, catalysts, and temperatures (e.g., 80–100°C for coupling reactions) .

- Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error by 40% .

Q. How to address solubility challenges in biological assays?

- Strategies :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug Design : Convert the carboxylic acid to a methyl ester for improved membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. How to resolve contradictions in spectral data across studies?

- Troubleshooting :

- Repeat experiments under standardized conditions (e.g., deuterated solvent, calibrated NMR spectrometers) .

- Cross-validate with alternative techniques (e.g., IR spectroscopy for carbonyl confirmation, elemental analysis for Br content) .

Q. What experimental design principles apply to optimize reaction scalability?

- DOE (Design of Experiments) :

- Use factorial designs to test variables (temperature, catalyst loading, solvent ratio) and identify interactions .

- Response surface methodology (RSM) to model non-linear relationships and determine optimal conditions .

Q. How to assess the compound’s stability under varying storage conditions?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.